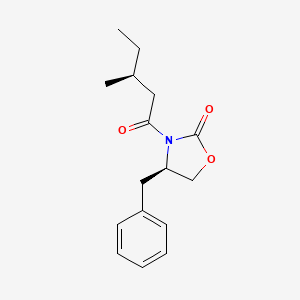

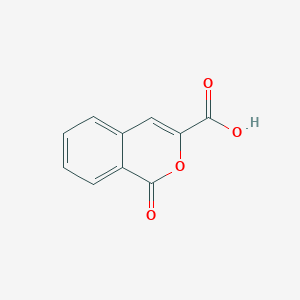

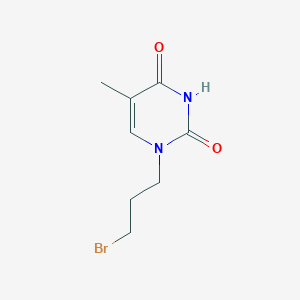

![molecular formula C10H7N3 B3050049 1H-Imidazo[4,5-f]quinoline CAS No. 233-55-6](/img/structure/B3050049.png)

1H-Imidazo[4,5-f]quinoline

Overview

Description

1H-Imidazo[4,5-f]quinoline is a heterocyclic compound . It is a part of the imidazole family, which is known for its wide range of chemical and biological properties . The imidazole core is a pharmacophore in antimicrobial tests .

Synthesis Analysis

The synthesis of 1H-Imidazo[4,5-f]quinoline involves the reaction of 1-alkyl-5-nitro-1H-benzoimidazoles with 2-(5-methylfuran-2-yl)acetonitrile . Another method involves a decarboxylative cyclization under metal-free conditions .Molecular Structure Analysis

The molecular structure of 1H-Imidazo[4,5-f]quinoline was confirmed by spectral (FT-IR, 1H NMR, 13C NMR) and analytical data . The 1H NMR spectrum shows the presence of various functional groups .Chemical Reactions Analysis

The chemical reactions of 1H-Imidazo[4,5-f]quinoline involve various transformations. For instance, the presence of the methylsulfanyl group in position 4 of imidazoquinoxalines makes it easy to oxidize them to the corresponding sulfones .Scientific Research Applications

1. Antiviral and Immunomodulatory Properties

1H-Imidazo[4,5-c]quinolines have been explored for their potential as antiviral agents. Gerster et al. (2005) found that while these compounds showed no direct antiviral activity in cell culture systems, some exhibited potent inhibition of virus lesion development in a guinea pig model. They discovered that these molecules induce the production of cytokines, particularly interferon, which contributes to their in vivo antiviral activity. This led to the development of imiquimod, an approved topical agent for genital warts, actinic keratosis, and superficial basal cell carcinoma (Gerster et al., 2005).

2. Structural Analysis and Molecular Properties

Studies have also focused on the structural characteristics of various 1H-imidazo[4,5-c]quinoline derivatives. Fun et al. (2011) investigated the planarity of the 1H-imidazo[4,5-c]quinoline ring system and its intermolecular interactions in crystals. This kind of structural analysis provides valuable insights for the design and synthesis of new compounds with desired properties (Fun et al., 2011).

3. Inhibitors of Cellular Pathways

Imidazo[4,5-c]quinolines have been discovered as potent modulators of cellular pathways, such as the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway. Stauffer et al. (2008) discussed the structure-activity relationship data and biological profiling of these compounds, showing their potential in clinical development (Stauffer et al., 2008).

4. Synthesis and Electrophilic Substitution Reactions

The synthesis and transformations of 1H-imidazo[4,5-f]quinoline derivatives have been a subject of research. Aleksandrov et al. (2012) synthesized 2-(2-thienyl)-1(3)H-imidazo[4,5-f]quinoline and explored its methylation and electrophilic substitution reactions, contributing to the understanding of the chemical behavior of these compounds (Aleksandrov et al., 2012).

5. Protonation, Tautomerization, and Basicity Studies

Öǧrefr and Kaniskan (1993) conducted theoretical calculations on imidazo[4,5-f]quinolines to study their protonation, tautomerization, and valence tautomerization. They found that the first protonation occurs at the pyridine nitrogen atom, and their study showed a correlation between computed electron densities, energies, and experimentally obtained pKa values (Öǧrefr & Kaniskan, 1993).

6. Dual PI3K/mTOR Inhibition

Yanjie et al. (2017) synthesized a series of imidazo[4,5-c]quinoline derivatives showing an interesting kinase profile as dual PI3K/mTOR tool compounds. This suggests their potential use in targeting specific kinase pathways for therapeutic applications (Yanjie et al., 2017).

7. Allosteric Modulation of Receptors

Gao et al. (2002) identified 1H-imidazo[4,5-c]quinolines as selective allosteric enhancers of human A3 adenosine receptors. They found that these compounds potentiated the efficacy and potency of agonist-induced responses at these receptors, suggesting their potential in treating conditions like brain ischemia (Gao et al., 2002).

Safety And Hazards

Future Directions

properties

IUPAC Name |

6H-imidazo[4,5-f]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c1-2-7-8(11-5-1)3-4-9-10(7)13-6-12-9/h1-6,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLSLCYDXFQZJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC=C3C(=NC=N3)C2=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177867 | |

| Record name | 1H-Imidazo(4,5-f)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazo[4,5-f]quinoline | |

CAS RN |

233-55-6 | |

| Record name | 1H-Imidazo(4,5-f)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000233556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazo(4,5-f)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

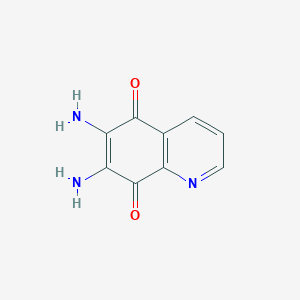

![3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B3049969.png)

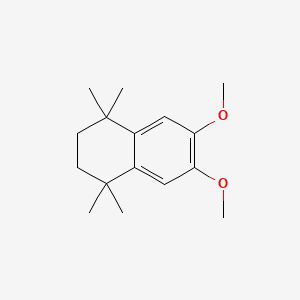

![2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3049972.png)